molecular formula C7H9BrN2O2S B2909038 2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole CAS No. 1935462-74-0

2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole

Cat. No.: B2909038
CAS No.: 1935462-74-0
M. Wt: 265.13
InChI Key: PXOMLKFIXVINFK-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole is a chemical compound with the molecular formula C7H9BrN2O2S and a molecular weight of 265.13 g/mol . This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom.

Preparation Methods

The synthesis of 2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the thiadiazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

    2-Bromo-1,3,4-thiadiazole: Lacks the methoxyoxolan group, resulting in different chemical and biological properties.

    5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazole:

The presence of both the bromine atom and the methoxyoxolan group in this compound makes it unique and potentially more versatile in various applications .

Properties

IUPAC Name

2-bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-11-7(2-3-12-4-7)5-9-10-6(8)13-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOMLKFIXVINFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C2=NN=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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